molecular formula C9H5IN4 B1658230 ((p-Iodophenyl)azo)malononitrile CAS No. 6017-29-4

((p-Iodophenyl)azo)malononitrile

Cat. No.: B1658230
CAS No.: 6017-29-4
M. Wt: 296.07 g/mol
InChI Key: DETWKLHENUVUKN-UHFFFAOYSA-N
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Description

((p-Iodophenyl)azo)malononitrile (C₉H₅IN₄) is an azo compound featuring a para-iodophenyl group attached to a malononitrile backbone via an azo (-N=N- linkage) group. It belongs to the broader class of arylazo-malononitriles, which are synthesized via diazonium salt coupling reactions with malononitrile . These compounds are of interest in materials science, dye chemistry, and organic electronics due to their electron-withdrawing properties and structural versatility. The iodine substituent in the para position distinguishes it from halogenated analogs (e.g., chloro, bromo), influencing its electronic, steric, and reactivity profiles.

Properties

CAS No.

6017-29-4

Molecular Formula

C9H5IN4

Molecular Weight

296.07 g/mol

IUPAC Name

2-[(4-iodophenyl)diazenyl]propanedinitrile

InChI

InChI=1S/C9H5IN4/c10-7-1-3-8(4-2-7)13-14-9(5-11)6-12/h1-4,9H

InChI Key

DETWKLHENUVUKN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC(C#N)C#N)I

Canonical SMILES

C1=CC(=CC=C1N=NC(C#N)C#N)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of ((p-Iodophenyl)azo)malononitrile with its chloro analog, ((p-chlorophenyl)azo)malononitrile (C₉H₅ClN₄), reveals key differences (Table 1):

Property This compound ((p-Chlorophenyl)azo)malononitrile Reference
Molecular Formula C₉H₅IN₄ C₉H₅ClN₄
Molecular Weight (g/mol) 320.07 220.62 Calculated
SMILES IC₁=CC=C(C=C₁)N=NC(C#N)C#N ClC₁=CC=C(C=C₁)N=NC(C#N)C#N
Predicted CCS (Ų, [M+H]⁺) ~180–190 (estimated) 173.5
Electron-Withdrawing Effect Moderate (iodine: polarizable) Strong (chlorine: higher electronegativity)
  • Key Observations: The iodine atom’s larger atomic radius increases molecular volume and collision cross-section (CCS), as inferred from the chloro analog’s data .

Spectroscopic Properties

  • ¹³C-NMR: The absence of carbonyl carbon signals in arylazonicotinonitriles (e.g., 7b, h) confirms successful coupling with malononitrile . For this compound, the deshielding effect of iodine may shift aromatic carbon signals upfield compared to chloro analogs.
  • IR Spectroscopy : The azo (-N=N-) stretch typically appears near 1400–1600 cm⁻¹, while nitrile (-C≡N) vibrations occur at ~2200 cm⁻¹. Iodine’s polarizability may slightly broaden these peaks relative to chlorine .

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